5-Hexadecylthiophene-2-carbodithioic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Hexadecylthiophene-2-carbodithioic acid is a chemical compound that belongs to the class of thiophene derivatives. Thiophenes are heterocyclic compounds containing a sulfur atom in a five-membered ring. This particular compound is characterized by the presence of a hexadecyl group attached to the thiophene ring, along with a carbodithioic acid functional group. Thiophene derivatives are known for their diverse applications in various fields, including materials science, pharmaceuticals, and organic electronics.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Industrial Production Methods
Industrial production of 5-Hexadecylthiophene-2-carbodithioic acid may involve similar synthetic routes but on a larger scale. The process would require optimization of reaction conditions to ensure high yield and purity of the final product. This may include the use of continuous flow reactors, efficient separation techniques, and stringent quality control measures.
Analyse Chemischer Reaktionen
Types of Reactions
5-Hexadecylthiophene-2-carbodithioic acid can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The carbodithioic acid group can be reduced to form thiols or other sulfur-containing compounds.
Substitution: The hexadecyl group can be substituted with other alkyl or aryl groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles such as alkyl halides or aryl halides in the presence of a base can facilitate substitution reactions.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Thiols, disulfides.
Substitution: Various alkyl or aryl thiophene derivatives.
Wissenschaftliche Forschungsanwendungen
5-Hexadecylthiophene-2-carbodithioic acid has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex thiophene derivatives.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Wirkmechanismus
The mechanism of action of 5-Hexadecylthiophene-2-carbodithioic acid involves its interaction with molecular targets through its functional groups. The carbodithioic acid group can chelate metal ions, making it effective in metal extraction and detoxification processes. The thiophene ring can participate in π-π interactions with other aromatic systems, contributing to its use in organic electronics and materials science .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Thiophene-2-carbodithioic acid: Lacks the hexadecyl group, making it less hydrophobic and potentially less effective in certain applications.
Hexadecylthiophene: Lacks the carbodithioic acid group, reducing its ability to chelate metal ions.
Thiophene-2-carboxylic acid: Contains a carboxylic acid group instead of a carbodithioic acid group, leading to different chemical reactivity and applications.
Uniqueness
5-Hexadecylthiophene-2-carbodithioic acid is unique due to the combination of its hydrophobic hexadecyl group and the chelating carbodithioic acid group. This dual functionality makes it versatile for applications in both organic electronics and metal extraction processes.
Eigenschaften
CAS-Nummer |
921221-52-5 |
---|---|
Molekularformel |
C21H36S3 |
Molekulargewicht |
384.7 g/mol |
IUPAC-Name |
5-hexadecylthiophene-2-carbodithioic acid |
InChI |
InChI=1S/C21H36S3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-19-17-18-20(24-19)21(22)23/h17-18H,2-16H2,1H3,(H,22,23) |
InChI-Schlüssel |
FHKDTYYOHUOLOR-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCCCCCCCCCC1=CC=C(S1)C(=S)S |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.